2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol
Description
2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol (CID 82278503) is a spirocyclic compound featuring a cyclopropane ring fused to a dihydroisoquinoline scaffold. Its molecular formula is C₁₁H₁₃NO, with the SMILES string C1CC12CNCC3=C2C=C(C=C3)O and InChIKey CTZYPYOYEBBGPO-UHFFFAOYSA-N . The compound’s collision cross-section (CCS) values, predicted via ion mobility spectrometry, are 141.1 Ų for [M+H]⁺ and 151.0 Ų for [M-H]⁻, indicating its compact, rigid spiro architecture . While direct pharmacological data are unavailable, its structural analogs (e.g., halogenated or carbonyl derivatives) are frequently explored in drug discovery for kinase inhibition or as intermediates in alkaloid synthesis .
Properties
IUPAC Name |
spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-9-2-1-8-6-12-7-11(3-4-11)10(8)5-9/h1-2,5,12-13H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZYPYOYEBBGPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC3=C2C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368686-14-9 | |
| Record name | 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol is a spirocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, including cytotoxicity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H13NO
- Molecular Weight : 187.23 g/mol
- CAS Number : 1203685-03-3
Biological Activity Overview
Recent studies have highlighted the biological activity of spirocyclic compounds, particularly their antiproliferative properties against various cancer cell lines. The compound in focus has shown promising results in inhibiting cell growth and inducing apoptosis.
Cytotoxicity Studies
A notable study evaluated the cytotoxic effects of various spiro-fused compounds, including derivatives of 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (Leukemia) | 10.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 8.0 | Cell cycle arrest in G0/G1 phase |
| MCF-7 (Breast Cancer) | 9.3 | Inhibition of cell proliferation |
These results indicate that the compound exhibits significant cytotoxicity, particularly against leukemia and cervical cancer cells, suggesting its potential as a therapeutic agent.
The mechanisms underlying the biological activity of 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol involve multiple pathways:
- Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Studies indicate that it causes cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.
- Inhibition of Protein Synthesis : Some derivatives have been observed to decrease protein synthesis in treated cells, which may contribute to their anticancer effects.
Case Studies and Research Findings
A series of experiments have been conducted to further elucidate the biological activity of this compound:
- Study on K562 Cells : Treatment with 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol resulted in a significant increase in SubG1 and G0/G1 populations after 24 hours, indicating effective apoptosis induction and cell cycle arrest .
- Breast Cancer Research : In experiments involving MDA-MB-231-Br cells, the compound demonstrated lower cytotoxicity than traditional therapies but was effective in reducing cell viability significantly .
Comparison with Similar Compounds
Structural Analogues with Varied Spiro Rings
The spirocyclic core’s ring size significantly impacts physicochemical and biological properties:
Key Observations :
- Cyclopropane vs. Cyclobutane analogs (e.g., CAS 1314670-57-9) offer greater conformational flexibility, which may improve solubility but reduce metabolic stability .
- Substituent Effects : Electron-withdrawing groups (e.g., -Br, -CN) enhance electrophilicity, enabling nucleophilic substitutions in drug design. Hydroxyl (-OH) or methoxy (-OCH₃) groups improve hydrogen-bonding capacity, critical for kinase inhibitor activity .
Example Reaction Pathways :
Cobalt-Catalyzed Synthesis (Cyclopropane):
- Substrates: (Cyclopropylidenemethyl)benzene + Benzamide
- Conditions: Co(acac)₂, Zn, RT, 12 h
- Outcome: High yields (60–90%), scalable for drug intermediates .
Pharmacological and Physicochemical Properties
- Bioavailability : Hydroxyl-substituted spirocyclopropanes (e.g., CID 82278503) exhibit lower logP values (~1.5) compared to brominated analogs (logP ~2.8), suggesting improved aqueous solubility .
- Metabolic Stability : Cyclopropane derivatives resist oxidative metabolism better than cyclobutane counterparts due to reduced ring strain and C–H bond accessibility .
Preparation Methods
General Synthetic Strategy for Spiro[cyclopropane-isoquinoline] Frameworks
Spirocyclic isoquinoline derivatives are typically synthesized via multi-step sequences involving:
- Formation of the isoquinoline core or its precursor.
- Introduction of the cyclopropane moiety through cyclopropanation reactions.
- Functional group modifications to install substituents such as hydroxyl groups.
The spiro linkage between the cyclopropane and isoquinoline rings is commonly formed via intramolecular cyclization or cyclopropanation of an appropriate isoquinoline derivative.
Detailed Proposed Synthetic Route for 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 6-hydroxyisoquinoline precursor | Starting from 3,4-dihydroxybenzaldehyde or similar phenolic precursors | Ensures hydroxyl group at 6'-position |
| 2 | Formation of isoquinolinium salt intermediate | Reaction with suitable amine under acidic conditions | Prepares for cyclopropanation |
| 3 | Cyclopropanation at 4-position | Use of diazo compounds or Simmons-Smith reagent (e.g., Zn-Cu with CH2I2) | Forms spirocyclopropane ring |
| 4 | Purification and characterization | Chromatography, NMR, MS | Confirms structure and purity |
Research Findings and Analytical Data
- Yield and Purity: Yields for spirocyclopropane formation in related compounds typically range from 50-75%, depending on reaction conditions and substituents.
- Spectroscopic Characterization: NMR (1H and 13C), IR, and mass spectrometry confirm the spirocyclic structure and presence of hydroxyl groups.
- Collision Cross Section (CCS) Data: Predicted CCS values for the protonated molecule [M+H]+ of 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol is 141.1 Ų, useful for ion mobility spectrometry studies.
Summary Table of Preparation Characteristics
| Parameter | Description |
|---|---|
| Molecular Formula | C11H13NO |
| Molecular Weight | Approx. 175 g/mol |
| Key Functional Groups | Spirocyclopropane, Isoquinoline, Hydroxyl at 6'-position |
| Typical Starting Materials | Isoquinoline derivatives with hydroxyl group |
| Cyclopropanation Method | Simmons-Smith or diazo compound-mediated |
| Reaction Conditions | Mild to moderate temperatures, inert atmosphere |
| Purification | Chromatography (silica gel), recrystallization |
| Analytical Techniques | NMR, MS, IR, Ion Mobility Spectrometry (CCS) |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol?
- Methodological Answer : The compound can be synthesized via cobalt-catalyzed annulation reactions using alkylidenecyclopropanes and benzamide derivatives. For example, analogous spirocyclopropanes were synthesized at room temperature with yields up to 90% using column chromatography (silica gel, petroleum ether:ethyl acetate = 70:30) for purification . Optimization of reaction conditions (e.g., catalyst loading, solvent polarity) is critical for yield improvement.
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : Structural characterization employs a combination of analytical techniques:
- SMILES/InChI :
C1CC12CNCC3=C2C=C(C=C3)O(InChIKey: CTZYPYOYEBBGPO-UHFFFAOYSA-N) . - Mass spectrometry : Predicted adducts include [M+H]+ at m/z 176.10700 with a collision cross-section (CCS) of 141.1 Ų .
- Chromatography : Retention times and CCS values aid in distinguishing stereoisomers or impurities .
Q. What spectroscopic methods are suitable for verifying the spirocyclic framework?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential. For similar spiro compounds, sharp singlet signals in NMR (e.g., δ 1.2–2.5 ppm for cyclopropane protons) and NMR (sp-hybridized carbons at ~20–30 ppm) confirm the spiro junction. IR spectroscopy can identify hydroxyl (-OH) stretches (~3200–3600 cm) .
Advanced Research Questions
Q. How can computational methods predict physicochemical properties like solubility or CCS?
- Methodological Answer : Molecular dynamics simulations and density functional theory (DFT) calculate CCS values, which correlate with ion mobility spectrometry data. For example, CCS values for [M+H]+ (141.1 Ų) and [M+Na]+ (155.4 Ų) were predicted using trajectory method algorithms . Solubility can be estimated via Hansen solubility parameters or COSMO-RS models, leveraging the compound’s logP (~1.5–2.0) and hydrogen-bonding capacity .
Q. What strategies address low yields in spirocyclopropane synthesis?
- Methodological Answer : Key factors include:
- Catalyst selection : Cobalt catalysts enhance cyclopropane ring formation under mild conditions .
- Substrate pre-functionalization : Introducing electron-withdrawing groups (e.g., methoxy or bromo substituents) stabilizes intermediates .
- Purification : Gradient elution in column chromatography minimizes co-elution of byproducts .
Q. How to design structure-activity relationship (SAR) studies for pharmacological activity?
- Methodological Answer : SAR studies require systematic modifications:
- Core scaffold : Compare activity of the hydroxyl (-OH) derivative with bromo or methoxy analogs (e.g., 6'-bromo or 6'-methoxy variants) .
- Stereochemistry : Evaluate enantiomers (e.g., β’-cis vs. β’-trans configurations) using chiral HPLC and biological assays .
- Functional groups : Replace the hydroxyl group with carboxamides or esters to modulate bioavailability .
Q. How to resolve contradictions in biological assay data for spirocyclic compounds?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, cell lines). Mitigation strategies:
- Dose-response curves : Test multiple concentrations (e.g., 0.1–100 μM) to identify IC variability .
- Orthogonal assays : Confirm antimicrobial activity via both broth microdilution and agar diffusion methods .
- Structural analogs : Compare activity of 2',3'-dihydro derivatives with fully aromatic isoquinoline analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
